molecular formula C13H8BrClN2 B186822 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 96464-10-7

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B186822
CAS No.: 96464-10-7
M. Wt: 307.57 g/mol
InChI Key: AYRHYFIXKCKMIK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core. It is known for its significant applications in medicinal chemistry, material science, and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine primarily targets specific receptors or enzymes within the cell. These targets are often proteins involved in critical cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact target can vary depending on the specific application of the compound, but it is commonly used in medicinal chemistry for its potential therapeutic effects .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target protein. This interaction can result in conformational changes in the protein structure, altering its activity. For example, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of the biochemical reaction it catalyzes .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and inflammation. By modulating these pathways, this compound can induce changes in cellular behavior, such as inhibiting cancer cell growth or reducing inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are located. Metabolism occurs primarily in the liver, where the compound is broken down into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys .

Result of Action

At the molecular level, the action of this compound results in the modulation of target protein activity, leading to downstream effects on cellular processes. For instance, inhibition of a key enzyme in a signaling pathway can result in reduced cell proliferation or increased apoptosis. At the cellular level, these molecular changes can lead to therapeutic outcomes such as tumor regression or decreased inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound may be more stable and effective at physiological pH but less stable in highly acidic or basic environments. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

By understanding these aspects of this compound, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.

: Functionalization of imidazo[1,2-a]pyridines : Synthesis of imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridine based deep-blue emitter : Synthesis, antileishmanial, antimalarial evaluation and molecular : Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces : Selection of boron reagents for Suzuki–Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine typically involves the reaction of 4-bromoacetophenone with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction proceeds through a cyclization process to form the imidazo[1,2-a]pyridine ring system. Common solvents used in this reaction include benzene and ethanol, while catalysts such as potassium carbonate (K2CO3) are often employed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-bromoimidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)-6-chloroimidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)-6-chloroimidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRHYFIXKCKMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327962
Record name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96464-10-7
Record name 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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